molecular formula C12H9ClN2S B11816766 C12H9ClN2S

C12H9ClN2S

Cat. No.: B11816766
M. Wt: 248.73 g/mol
InChI Key: RMMQZJVCETZXHO-UHFFFAOYSA-N
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Description

. This compound is a member of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(4-methylphenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(4-methylphenyl)imidazo[2,1-b]thiazole: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-6-(4-methylphenyl)imidazo[2,1-b]thiazole: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-(4-methylphenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways, which is beneficial in antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C12H9ClN2S

Molecular Weight

248.73 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile

InChI

InChI=1S/C12H9ClN2S/c1-8(6-13)9(7-14)12-15-10-4-2-3-5-11(10)16-12/h2-5H,6H2,1H3

InChI Key

RMMQZJVCETZXHO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2S1)CCl

Origin of Product

United States

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